(4-Bromo-3-chlorobenzyl)dimethylamine (4-Bromo-3-chlorobenzyl)dimethylamine
Brand Name: Vulcanchem
CAS No.: 1414870-53-3
VCID: VC8238414
InChI: InChI=1S/C9H11BrClN/c1-12(2)6-7-3-4-8(10)9(11)5-7/h3-5H,6H2,1-2H3
SMILES: CN(C)CC1=CC(=C(C=C1)Br)Cl
Molecular Formula: C9H11BrClN
Molecular Weight: 248.55 g/mol

(4-Bromo-3-chlorobenzyl)dimethylamine

CAS No.: 1414870-53-3

Cat. No.: VC8238414

Molecular Formula: C9H11BrClN

Molecular Weight: 248.55 g/mol

* For research use only. Not for human or veterinary use.

(4-Bromo-3-chlorobenzyl)dimethylamine - 1414870-53-3

Specification

CAS No. 1414870-53-3
Molecular Formula C9H11BrClN
Molecular Weight 248.55 g/mol
IUPAC Name 1-(4-bromo-3-chlorophenyl)-N,N-dimethylmethanamine
Standard InChI InChI=1S/C9H11BrClN/c1-12(2)6-7-3-4-8(10)9(11)5-7/h3-5H,6H2,1-2H3
Standard InChI Key MBZYFQGJMCBYTQ-UHFFFAOYSA-N
SMILES CN(C)CC1=CC(=C(C=C1)Br)Cl
Canonical SMILES CN(C)CC1=CC(=C(C=C1)Br)Cl

Introduction

Chemical Identification and Structural Characteristics

(4-Bromo-3-chlorobenzyl)dimethylamine is systematically named 1-(4-bromo-3-chlorophenyl)-N,N-dimethylmethanamine under IUPAC nomenclature . Its canonical SMILES representation, CN(C)CC1=CC(=C(C=C1)Br)Cl\text{CN(C)CC1=CC(=C(C=C1)Br)Cl}, reflects the substitution pattern on the benzyl ring and the dimethylamine moiety . The compound’s structural identity is further confirmed by its InChIKey (MBZYFQGJMCBYTQ-UHFFFAOYSA-N\text{MBZYFQGJMCBYTQ-UHFFFAOYSA-N}) and PubChem CID (74890479) .

Table 1: Key Identifiers of (4-Bromo-3-chlorobenzyl)dimethylamine

PropertyValueSource
CAS Number1414870-53-3
Molecular FormulaC9H11BrClN\text{C}_9\text{H}_{11}\text{BrClN}
Molecular Weight248.55 g/mol
IUPAC Name1-(4-bromo-3-chlorophenyl)-N,N-dimethylmethanamine
SMILESCN(C)CC1=CC(=C(C=C1)Br)Cl

Physicochemical Properties

The compound exhibits a density of 1.4±0.1g/cm31.4 \pm 0.1 \, \text{g/cm}^3 and a boiling point of 263.3±25.0C263.3 \pm 25.0^\circ \text{C} at standard atmospheric pressure . Its flash point, 113.0±23.2C113.0 \pm 23.2^\circ \text{C}, indicates moderate flammability, necessitating cautious handling in laboratory settings . The vapor pressure is exceptionally low (0.0±0.5mmHg0.0 \pm 0.5 \, \text{mmHg} at 25C25^\circ \text{C}), suggesting limited volatility under ambient conditions .

Table 2: Physicochemical Parameters

ParameterValueSource
Density1.4±0.1g/cm31.4 \pm 0.1 \, \text{g/cm}^3
Boiling Point263.3±25.0C263.3 \pm 25.0^\circ \text{C}
Flash Point113.0±23.2C113.0 \pm 23.2^\circ \text{C}
Vapor Pressure0.0±0.5mmHg0.0 \pm 0.5 \, \text{mmHg}
LogP (Partition Coefficient)3.26

The partition coefficient (LogP) of 3.26 implies moderate lipophilicity, which may influence its pharmacokinetic behavior in biological systems .

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